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Compound of Interest

Compound Name: Metfol-B

Cat. No.: B126542 Get Quote

A Note on "Metfol-B": The term "Metfol-B" does not correspond to a recognized metabolite of

Methotrexate in the peer-reviewed scientific literature. It is possible that this term is a brand

name, a less common synonym for a known metabolite, or a misinterpretation. This guide will

focus on the well-documented enzymatic conversions of Methotrexate into its scientifically

established metabolites.

Methotrexate (MTX) is a folate antagonist widely employed in the treatment of various cancers

and autoimmune diseases.[1] Its therapeutic efficacy and toxicity are closely linked to its

intracellular metabolism. The enzymatic conversion of Methotrexate is a critical area of study

for understanding its mechanism of action, predicting patient response, and managing adverse

effects. This technical guide provides a comprehensive overview of the core enzymatic

pathways of Methotrexate metabolism, supported by quantitative data, detailed experimental

protocols, and pathway visualizations.

Key Enzymatic Pathways of Methotrexate
Metabolism
The intracellular fate of Methotrexate is primarily governed by two opposing enzymatic

processes: polyglutamation and deglutamation. Additionally, Methotrexate can be metabolized

into other derivatives, such as 7-hydroxymethotrexate and 2,4-diamino-N(10)-methylpteroic

acid (DAMPA).

1.1. Polyglutamation of Methotrexate
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Upon entering the cell, primarily via the reduced folate carrier (RFC), Methotrexate is converted

to Methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase

(FPGS).[2] This process involves the sequential addition of two to seven glutamate residues to

the parent drug.[2][3]

The polyglutamated forms of Methotrexate are crucial for its therapeutic activity for several

reasons:

Intracellular Retention: MTX-PGs are less readily transported out of the cell, leading to a

prolonged intracellular half-life.[2]

Enhanced Enzyme Inhibition: MTX-PGs are more potent inhibitors of key enzymes in the

folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS),

compared to the parent drug.[4][5] They also potently inhibit 5-aminoimidazole-4-

carboxamide ribonucleotide (AICAR) transformylase (ATIC), contributing to the anti-

inflammatory effects of Methotrexate.[2]

The activity of FPGS is a major determinant of the intracellular concentration of MTX-PGs and,

consequently, patient response to Methotrexate therapy.[6][7]

1.2. Deglutamation of Methotrexate Polyglutamates

The process of polyglutamation is reversed by the enzyme gamma-glutamyl hydrolase (GGH),

which removes the glutamate residues from MTX-PGs.[2][6] This conversion of MTX-PGs back

to the monoglutamate form facilitates the efflux of the drug from the cell.[8] The balance

between FPGS and GGH activity is therefore critical in determining the steady-state levels of

intracellular MTX-PGs.[8]

1.3. Formation of 7-Hydroxymethotrexate (7-OH-MTX)

A major metabolite of Methotrexate is 7-hydroxymethotrexate, formed through the 7-oxidation

of the parent drug, a reaction catalyzed by hepatic aldehyde oxidases.[9][10] While 7-OH-MTX

does not inhibit thymidylate synthase, it can undergo polyglutamation, and its accumulation has

been associated with Methotrexate toxicity, particularly nephrotoxicity, due to its lower solubility.

[5][9][11] The liver is a primary site for the formation of 7-OH-MTX.[12]

1.4. Formation of 2,4-diamino-N(10)-methylpteroic acid (DAMPA)
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Another metabolite of Methotrexate is 2,4-diamino-N(10)-methylpteroic acid (DAMPA).[1]

DAMPA is formed through the cleavage of the C9-N10 bond of Methotrexate. This conversion

can be mediated by the enzyme carboxypeptidase-G2 (glucarpidase), which is used as a

rescue agent in cases of high-dose Methotrexate toxicity.[13] DAMPA is considered non-

cytotoxic and is eliminated more rapidly than Methotrexate.[13][14]

Quantitative Data on Methotrexate Metabolism
The following tables summarize key quantitative data related to the enzymatic conversion of

Methotrexate and its metabolites.

Table 1: Pharmacokinetic Parameters of Methotrexate Metabolites

Metabolite Parameter Value Species Source

DAMPA Mean Clearance 1.9 L/kg/h Rhesus monkeys [14][15]

DAMPA
Mean Terminal

Half-life
51 minutes Rhesus monkeys [14][15]

7-OH-MTX

Biliary

Elimination Half-

life

29.4 minutes Rat [12]

MTX

Biliary

Elimination Half-

life (initial phase)

23.1 minutes Rat [12]

MTX

Biliary

Elimination Half-

life (second

phase)

86.4 minutes Rat [12]

Table 2: In Vitro IC50 Values of DAMPA
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Cell Line/Strain Condition IC50 Value Source

Folic acid-sensitive

malaria strain
Physiological folic acid 446 nM [15][16]

Highly resistant

malaria strain
Physiological folic acid 812 nM [15][16]

Experimental Protocols
The analysis of Methotrexate and its metabolites is crucial for therapeutic drug monitoring and

research. High-performance liquid chromatography (HPLC) coupled with tandem mass

spectrometry (LC-MS/MS) is a widely used and sensitive method.

3.1. Sample Preparation from Plasma

A common method for extracting Methotrexate and its metabolites from plasma is protein

precipitation.

Objective: To remove proteins from plasma samples that can interfere with the analysis.

Procedure:

To a small volume of plasma (e.g., 10-20 µL), add a protein precipitating agent such as a

mixture of methanol and acetonitrile (1:1).[17][18]

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

Centrifuge the sample at high speed to pellet the precipitated proteins.

Collect the supernatant containing Methotrexate and its metabolites for injection into the

LC-MS/MS system.[18]

3.2. HPLC-MS/MS Analysis

Objective: To separate and quantify Methotrexate and its metabolites with high sensitivity

and specificity.
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Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple

quadrupole).[18]

Chromatographic Separation:

Column: A reverse-phase C18 column is commonly used.[17][19]

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium

formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically

employed.[17]

Flow Rate: A typical flow rate is around 0.5 mL/min.[17]

Mass Spectrometric Detection:

Ionization: Positive electrospray ionization (ESI+) is generally used.[18]

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring

(MRM) is used for quantification. This involves monitoring specific precursor-to-product ion

transitions for each analyte and internal standard.[20]

Example Mass Transitions (m/z):

Methotrexate: 455.11 → 308.3[20]

7-OH-MTX: 471.14 → 324.3[20]

Internal Standard (e.g., MTX-13C, 2H3): 459.1 → 312.3[20]

Visualizations
4.1. Signaling Pathways
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Caption: Enzymatic metabolism of Methotrexate.

4.2. Experimental Workflows
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Caption: Workflow for MTX metabolite analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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